4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid
CAS No.: 1333344-76-5
Cat. No.: VC4552798
Molecular Formula: C9H10BN3O2
Molecular Weight: 203.01
* For research use only. Not for human or veterinary use.
![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid - 1333344-76-5](/images/structure/VC4552798.png)
Specification
CAS No. | 1333344-76-5 |
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Molecular Formula | C9H10BN3O2 |
Molecular Weight | 203.01 |
IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2 |
Standard InChI Key | NFYSBAQKJZLSRL-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O |
Introduction
Structural and Chemical Identity
The compound’s structure comprises a phenylboronic acid group substituted at the para position with a methylene-linked 1,2,4-triazole ring. The boronic acid () group enables participation in Suzuki-Miyaura cross-coupling reactions, while the 1,2,4-triazole moiety contributes to hydrogen bonding and metal coordination capabilities . Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311G(2d,p) level for analogous triazole derivatives suggest planar geometries and electron-deficient aromatic systems, which influence reactivity .
Physicochemical Properties
Experimental and computational data for related compounds provide indirect insights:
Theoretical IR spectra for similar triazole derivatives show characteristic peaks at 1600–1650 cm (C=N stretching) and 3200–3400 cm (B-OH vibrations) .
Biological and Pharmacological Activities
Anticancer Activity
Applications in Materials Science
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables carbon-carbon bond formation in aryl-aryl couplings, critical for synthesizing biaryl pharmaceuticals and organic electronics . For instance, pinacol-protected analogs are intermediates in synthesizing kinase inhibitors .
Sensor Development
Boronic acids’ affinity for diols makes this compound a candidate for glucose-sensing polymers. Triazole’s rigidity improves structural stability in aqueous environments .
Analytical Characterization
Spectroscopic Methods
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: Aromatic protons resonate at δ 7.4–8.2, while the methylene bridge () appears at δ 5.1 .
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MS: Molecular ion peak at m/z 203.01 ([M+H]).
Computational studies using DFT/B3LYP methods predict HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity .
Future Perspectives
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Targeted Drug Delivery: Exploiting boronic acid’s glucose-binding ability for diabetic therapeutics.
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Environmental Impact: Assessing biodegradation pathways to address ecotoxicological concerns.
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